帕利哌酮-d4

概述

描述

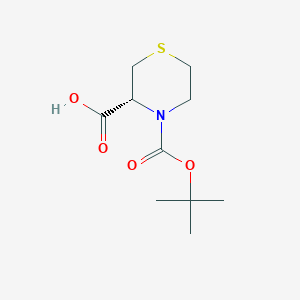

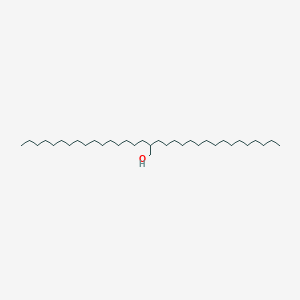

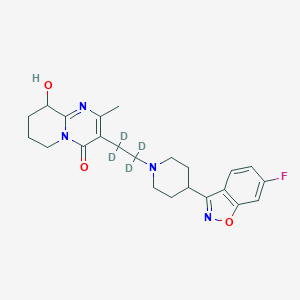

帕立哌酮-d4 是帕立哌酮的氘代形式,帕立哌酮是一种非典型抗精神病药物,主要用于治疗精神分裂症和精神分裂情感障碍。 帕立哌酮-d4 中的氘原子取代了氢原子,使其在质谱法中可用作内标,用于定量帕立哌酮 .

科学研究应用

帕立哌酮-d4 由于其稳定性和同位素标记而广泛应用于科学研究。它的一些应用包括:

化学: 用作质谱法中定量帕立哌酮的内标。

生物学: 用于研究了解帕立哌酮的代谢和药代动力学。

医学: 用于临床研究开发抗精神病药物的新配方和给药方法。

作用机制

帕立哌酮-d4 与帕立哌酮一样,通过拮抗多巴胺 D2 和 5-羟色胺 5-HT2A 受体来发挥作用。这种双重拮抗作用有助于平衡大脑中的神经递质水平,这对控制精神分裂症和精神分裂情感障碍的症状至关重要。 此外,帕立哌酮-d4 与α-肾上腺素受体和组胺受体相互作用,从而有助于其治疗效果 .

准备方法

合成路线和反应条件

帕立哌酮-d4 的合成涉及将氘原子掺入帕立哌酮分子中。这通常通过一系列化学反应来实现,这些化学反应用氘取代特定的氢原子。 该过程通常从氘代前体的合成开始,然后通过各种有机反应(如烷基化、还原和环化)将其掺入帕立哌酮结构中 .

工业生产方法

帕立哌酮-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高纯度和高产率。 高性能液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS) 等技术用于监测合成并确保最终产品的质量 .

化学反应分析

反应类型

帕立哌酮-d4 经历了几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。

常用试剂和条件

氧化: 酸性条件下的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 在催化剂存在下卤素如氯或溴.

主要产品

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,帕立哌酮-d4 的氧化会导致羟基化衍生物的形成,而还原会产生氘代醇 .

相似化合物的比较

类似化合物

利培酮: 帕立哌酮的母体化合物,也用作抗精神病药物。

奥氮平: 另一种作用机制类似的非典型抗精神病药物。

喹硫平: 用于治疗精神分裂症和双相情感障碍。

独特性

帕立哌酮-d4 由于其氘标记而独一无二,这增强了其稳定性,使其成为分析目的的理想内标。 这种同位素取代不会显着改变该化合物的药理特性,使其能够有效地用于各种研究应用 .

属性

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMIIMHBWHSKN-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649386 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-55-4 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?

A: Paliperidone-d4 is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like Paliperidone-d4 helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].

Q2: How does the use of Paliperidone-d4 contribute to the validation of the LC-MS/MS method described in the paper?

A2: The inclusion of Paliperidone-d4 is crucial for method validation in several ways:

- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of Paliperidone-d4, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].

- Recovery Assessment: The similar extraction efficiencies of Paliperidone and Paliperidone-d4 allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].

- Linearity and Range: The use of Paliperidone-d4 contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

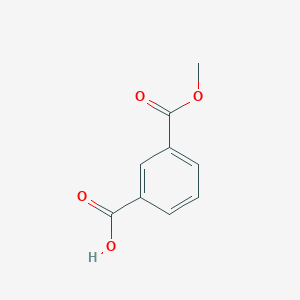

![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)